molecular formula C18H17NO4S B2444815 1'-(phenylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797642-35-3

1'-(phenylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No. B2444815
CAS RN: 1797642-35-3
M. Wt: 343.4
InChI Key: BCQZLBSDVFBWKK-UHFFFAOYSA-N
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Description

Phenylsulfonyl compounds are valuable in organic synthesis . For example, 1-(Phenylsulfonyl)-1H-pyrrole is a compound with a molecular formula of CHNOS, an average mass of 207.249 Da, and a monoisotopic mass of 207.035400 Da .


Synthesis Analysis

A study reported the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide .


Molecular Structure Analysis

The molecular structure of phenylsulfonyl compounds has been studied using density functional theory (DFT) calculations .


Chemical Reactions Analysis

Phenylsulfonyl compounds have been involved in various chemical reactions. For instance, 1-(Phenylsulfonyl)-1H-pyrrole has been used in substitution reactions . Another study investigated the regio-, chemo-, and stereoselectivity of cycloaddition reactions of 2-phenylsulfonyl-1,3-butadiene .


Physical And Chemical Properties Analysis

Phenylsulfonyl compounds have distinct physical and chemical properties. For example, 1-(Phenylsulfonyl)-1H-pyrrole has a molecular formula of CHNOS, an average mass of 207.249 Da, and a monoisotopic mass of 207.035400 Da .

Scientific Research Applications

Sigma Ligand Affinity and Selectivity

  • This compound is related to Lu 28-179, a selective sigma 2 ligand with subnanomolar affinity. Research has focused on determining structural factors that govern sigma 1 and sigma 2 affinity and selectivity within this class of compounds. The N-substituent in these spiro compounds is crucial for both affinity and selectivity, affecting the binding to sigma receptors (Moltzen, Perregaard, & Meier, 1995).

Antihypertensive and Diuretic Properties

  • N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have been synthesized and reported to possess marked, species-specific diuretic and antihypertensive activity in rats (Klioze & Novick, 1978).

Potential as Central Nervous System Agents

  • Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] was prompted by their potential as central nervous system agents. Research has shown marked inhibition of tetrabenazine-induced ptosis for lead compounds, indicating their potential application in treating disorders related to the central nervous system (Bauer et al., 1976).

Neurokinin Receptor Antagonists

  • The compound has been studied as part of research on neurokinin receptor antagonists. Spiro-substituted piperidines, including this compound, have been identified as potentially potent inhibitors against specific neurokinin receptors (Kubota et al., 1998).

Central Nervous System Depressants

  • Derivatives of this compound have been synthesized and evaluated as central nervous system depressants, with some compounds showing significant potency in various neurological tests (Allen et al., 1978).

Radioiodinated Ligands for Imaging

  • A radioiodinated variant of this compound was synthesized and evaluated as a potential SPECT tracer for imaging σ1 receptors, displaying low nanomolar affinity for these receptors and high subtype selectivity (Chen et al., 2010).

Safety and Hazards

Safety data sheets provide information on the safety and hazards of phenylsulfonyl compounds. For instance, 1-(Phenylsulfonyl)-1H-pyrrole can cause skin irritation and serious eye irritation .

Future Directions

Future research could focus on the development of new synthetic methods involving phenylsulfonyl compounds. For example, catalytic protodeboronation of pinacol boronic esters has been reported, which could be a valuable transformation .

properties

IUPAC Name

1'-(benzenesulfonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c20-17-15-8-4-5-9-16(15)18(23-17)10-12-19(13-11-18)24(21,22)14-6-2-1-3-7-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQZLBSDVFBWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(phenylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

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